molecular formula C28H28N2O4 B2725856 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dimethylbenzoate CAS No. 326017-87-2

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dimethylbenzoate

Cat. No. B2725856
CAS RN: 326017-87-2
M. Wt: 456.542
InChI Key: LWGGPVZBYRZRNH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a piperidinyl group, which is a common motif in many pharmaceuticals due to its ability to bind to biological targets. It also contains a benzo[de]isoquinolin-2(3H)-one group, which is a polycyclic aromatic system that may contribute to its chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidinyl group would likely contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the carbonyl groups in the dioxo and benzoate portions of the molecule could potentially undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple carbonyl groups could increase its polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Photopolymerization and Material Science

Compounds with the naphthalimide structure, including derivatives similar to "2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dimethylbenzoate", have been designed and synthesized for use as one-component visible light initiators in photopolymerization processes. These initiators exhibit good photopolymerization performance and high migration stability in cured films, demonstrating their potential in the development of advanced materials with specific properties for coatings, adhesives, and 3D printing technologies (Yang et al., 2018).

Medicinal Chemistry and Drug Design

Research in medicinal chemistry has explored the use of compounds bearing structural similarities to "this compound" for various therapeutic applications. For instance, derivatives have been studied for their potential as novel anticonvulsant agents, with certain N-substituted 1,2,3,4-tetrahydroisoquinolines showing high activity comparable to existing treatments. This suggests their relevance in developing new treatments for epilepsy and other seizure disorders (Gitto et al., 2006).

Synthetic Chemistry

In synthetic chemistry, the structural motif of "this compound" is utilized to construct complex molecular architectures. These structures are pivotal in the synthesis of diverse heterocyclic compounds that are foundational in pharmaceutical research, leading to the discovery of new therapeutic agents with potential applications in treating various diseases. The methodologies developed offer efficient routes to these compounds, highlighting the importance of such structural units in advancing synthetic and medicinal chemistry (Rostami-Charati, 2013).

Safety and Hazards

Without specific studies, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it shows promising biological activity, it could be further developed and optimized for use in pharmaceuticals .

properties

IUPAC Name

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4/c1-18-15-19(2)17-20(16-18)28(33)34-14-13-30-26(31)22-8-6-7-21-24(29-11-4-3-5-12-29)10-9-23(25(21)22)27(30)32/h6-10,15-17H,3-5,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGGPVZBYRZRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCCCC5)C=CC=C4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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